5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol is a nitrogen-containing heterocyclic compound that integrates features of both pyridine and pyrrole. This compound is characterized by its unique molecular structure, which consists of a pyridine ring substituted with a 3,4-dihydro-2H-pyrrole moiety and a hydroxyl group at the second position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 176.22 g/mol. The compound is notable for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in medicinal chemistry.
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol falls under the classification of heterocyclic amines. It is synthesized in laboratories and is available for research purposes through various chemical suppliers. Its unique structure allows for diverse applications in both organic synthesis and medicinal chemistry.
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol can be achieved through several methods:
The synthesis typically requires careful monitoring of reaction conditions such as temperature, pressure, and reaction time to ensure optimal product formation. Common solvents used include ethanol or dimethylformamide, depending on the specific reaction pathway chosen.
The molecular structure of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol |
| InChI | InChI=1S/C10H12N2O/c1-7(11)8(12)9(13)10/h7,9,11H,8H2,(H,12,13) |
| Canonical SMILES | CC1=NC=C(C=C1)C2=NCCC2O |
This structure highlights the presence of both the pyridine and pyrrole components along with a hydroxyl group that may influence its reactivity and biological activity.
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol participates in various chemical reactions:
For these reactions:
The mechanism of action for 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets within biological systems. Preliminary studies indicate that it may bind to enzymes involved in metabolic pathways or act as a receptor ligand:
The physical properties of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Appearance | Typically a white to off-white solid |
The chemical properties include:
These properties are crucial for determining its behavior in biological systems and its suitability for various applications.
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol has several promising applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7